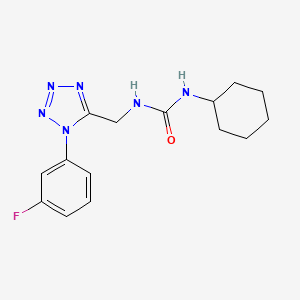

1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. It features a cyclohexyl group attached to a urea moiety, with a tetrazole ring substituent that incorporates a fluorophenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves several steps:

Synthesis of the tetrazole ring: : This step can be achieved through the reaction of 3-fluorobenzonitrile with sodium azide under acidic conditions to form 3-fluorophenyl tetrazole.

Urea formation: : The intermediate is then reacted with cyclohexyl isocyanate under controlled conditions to form the urea derivative.

These reactions typically occur under ambient to slightly elevated temperatures, with the use of solvents like acetonitrile or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using batch or continuous flow processes. Optimization of reaction parameters (temperature, pressure, concentration) is crucial to maximize yield and purity. Advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea undergoes several types of chemical reactions:

Oxidation: : Exposure to strong oxidizing agents can potentially oxidize the urea or tetrazole moieties.

Reduction: : Reductive conditions can break the urea bond, especially using hydrides.

Substitution: : The aromatic fluorophenyl group can undergo electrophilic substitution, such as halogenation or nitration.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substituting agents: : Halogens, nitrating agents.

Major Products Formed

The major products from these reactions vary:

Oxidation: : Likely produces oxidized derivatives, altering functional groups on the urea or tetrazole ring.

Reduction: : Can yield amines and simpler amides.

Substitution: : Produces substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has applications in several research domains:

Chemistry: : As a building block in organic synthesis, especially for the development of new materials and catalysts.

Biology: : Potential to act as a ligand for biochemical assays, influencing protein or enzyme function.

Medicine: : Possible use in the design of pharmaceutical agents due to its structural features that mimic biologically active compounds.

Industry: : Can be employed in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism by which 1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects often involves interactions with molecular targets such as proteins, enzymes, or receptors. The compound can bind to these targets, modulating their function by inhibiting or activating them. The specific pathways depend on the application context, whether it’s biological inhibition or chemical catalysis.

Comparación Con Compuestos Similares

Uniqueness

1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea stands out due to its combination of a cyclohexyl group, urea moiety, and fluorophenyl-substituted tetrazole ring. This unique structure allows for diverse reactivity and application potential.

Similar Compounds

1-phenyl-3-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea: : Similar structure with a chlorophenyl group instead of fluorophenyl.

1-cyclohexyl-3-(1H-tetrazol-5-yl)methyl)urea: : Lacks the fluorophenyl group, simpler variant.

1-cyclohexyl-3-(phenylureido)urea: : Different connectivity, maintaining a cyclohexyl group and urea moiety.

The comparison highlights the structural diversity while emphasizing the unique properties brought by the specific substitution pattern in this compound.

Actividad Biológica

1-Cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's unique structure, featuring a cyclohexyl group and a tetrazole moiety, suggests diverse pharmacological properties. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Tetrazole Ring : The compound can be synthesized via a reaction involving cyclohexylamine and sodium azide under specific conditions to form the tetrazole ring.

- Urea Formation : The tetrazole derivative is then reacted with an isocyanate to form the urea linkage.

- Fluorophenyl Group Introduction : The introduction of the 3-fluorophenyl group enhances the compound's biological activity, potentially increasing its metabolic stability and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with tetrazole structures have shown promising results in inhibiting various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 4.22 |

| Compound B | HCT-116 | 3.46 |

| Compound C | PC-3 | 1.48 |

These compounds were found to induce apoptosis by modulating key signaling pathways involved in cell proliferation and survival, such as the p38 MAPK pathway .

Anti-inflammatory Activity

The anti-inflammatory effects of similar urea derivatives have also been documented. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For example, one study demonstrated that a related compound inhibited TNF-alpha release in LPS-stimulated macrophages .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Tubulin Polymerization : Some derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase.

- Targeting Specific Receptors : Docking studies suggest that these compounds may interact with receptors such as EGFR, influencing downstream signaling pathways critical for cell survival and proliferation .

Case Studies

A notable case study involved the evaluation of a series of tetrazole-containing urea derivatives against various cancer cell lines. The study revealed that modifications to the urea structure significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells.

Study Findings

| Study | Cell Lines Tested | Key Findings |

|---|---|---|

| Study on Tetrazoles | MCF-7, HCT-116, PC-3 | Significant cytotoxicity with IC50 values < 5 μM |

| Anti-inflammatory Study | Macrophages | Inhibition of TNF-alpha release by >50% |

Propiedades

IUPAC Name |

1-cyclohexyl-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN6O/c16-11-5-4-8-13(9-11)22-14(19-20-21-22)10-17-15(23)18-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H2,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFYDDABKPQVOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.